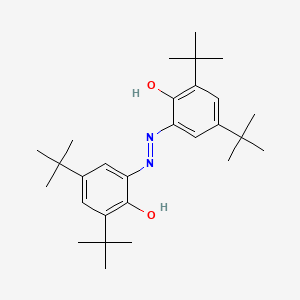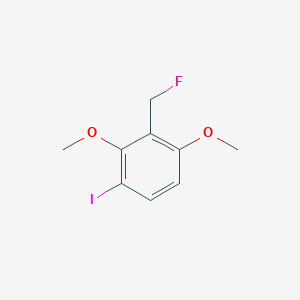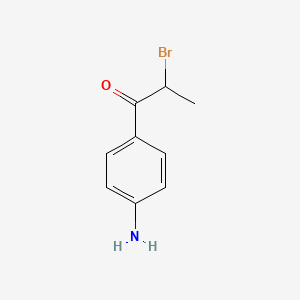
1-(4-Aminophenyl)-2-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminophenyl)-2-bromopropan-1-one is an organic compound that features both an amino group and a bromine atom attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-2-bromopropan-1-one typically involves the bromination of 1-(4-Aminophenyl)propan-1-one. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
1-(4-Aminophenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or nitric acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 1-(4-Hydroxyphenyl)-2-bromopropan-1-one or 1-(4-Aminophenyl)-2-aminopropan-1-one.
Oxidation: Formation of 1-(4-Nitrophenyl)-2-bromopropan-1-one.
Reduction: Formation of 1-(4-Aminophenyl)-2-bromopropanol.
科学的研究の応用
1-(4-Aminophenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Aminophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(4-Aminophenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Aminophenyl)-2-iodopropan-1-one: Contains an iodine atom, which can lead to different reactivity and biological effects.
1-(4-Aminophenyl)-2-fluoropropan-1-one: Fluorine substitution can significantly alter the compound’s properties due to its high electronegativity.
Uniqueness
1-(4-Aminophenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The combination of the amino group and the bromine atom allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
特性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC名 |
1-(4-aminophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,11H2,1H3 |
InChIキー |
PORQNDVTWONDHB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B14059177.png)
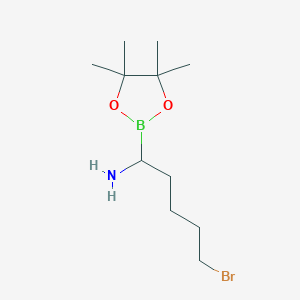
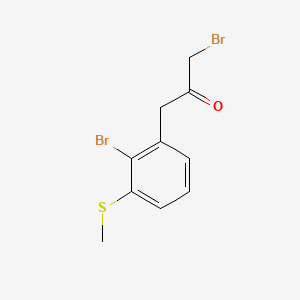
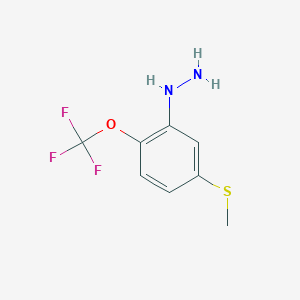
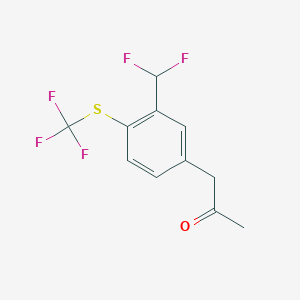
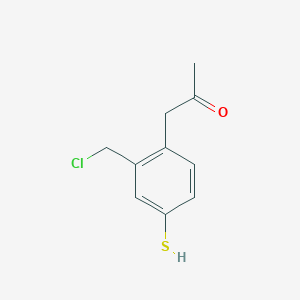
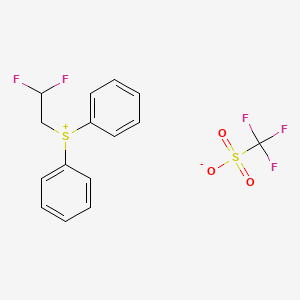
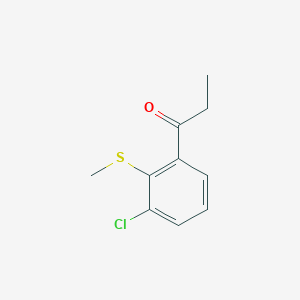
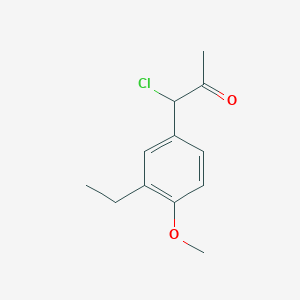
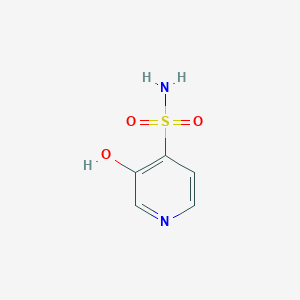
![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
